ADP-glucose - 2140-58-1

ADP-glucose

Catalog Number: EVT-432342
CAS Number: 2140-58-1
Molecular Formula: C16H25N5O15P2
Molecular Weight: 589.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ADP alpha-D-glucoside is an ADP-aldose having alpha-D-glucopyranose as the sugar moiety. It has a role as a plant metabolite and an Escherichia coli metabolite. It is an ADP-aldose and an alpha-D-glucoside. It is a conjugate acid of an ADP alpha-D-glucoside(2-).
ADP-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
ADP-glucose is a natural product found in Homo sapiens and Bos taurus with data available.
Serves as the glycosyl donor for formation of bacterial glycogen, amylose in green algae, and amylopectin in higher plants.
Source and Classification

ADP-glucose is primarily found in plants and bacteria, where it is involved in the synthesis of starch and glycogen respectively. In plants, it is predominantly located in chloroplasts, while in bacteria, it can be found in the cytoplasm. The classification of ADP-glucose falls under nucleotide sugars, which are essential for glycosylation processes and energy metabolism.

Synthesis Analysis

Methods of Synthesis

The synthesis of adenosine diphosphate glucose occurs through a two-step enzymatic process catalyzed by adenosine diphosphate glucose pyrophosphorylase. The reaction can be summarized as follows:

Glucose 1 phosphate+ATPADP glucose pyrophosphorylaseADP glucose+pyrophosphate\text{Glucose 1 phosphate}+\text{ATP}\xrightarrow{\text{ADP glucose pyrophosphorylase}}\text{ADP glucose}+\text{pyrophosphate}

This reaction is crucial for initiating starch biosynthesis in plants. The enzyme requires magnesium ions as a cofactor and exhibits allosteric regulation influenced by various metabolites such as 3-phosphoglycerate and inorganic phosphate .

Molecular Structure Analysis

Structure and Data

ADP-glucose has a molecular formula of C10_{10}H15_{15}N5_5O10_{10}P2_2 and a molecular weight of approximately 427.2 g/mol. The structure consists of an adenosine moiety linked to a diphosphate group and a glucose unit. The presence of the diphosphate group is significant as it provides energy for subsequent reactions involving the transfer of the glucose unit.

The three-dimensional structure of adenosine diphosphate glucose can be visualized using X-ray crystallography techniques, revealing its interaction sites with enzymes involved in polysaccharide synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Adenosine diphosphate glucose participates in several key biochemical reactions:

  1. Glycogen Synthesis: It acts as a substrate for glycogen synthase, which catalyzes the formation of glycogen from ADP-glucose.
  2. Starch Biosynthesis: In plants, ADP-glucose is utilized by starch synthases to form amylose and amylopectin, the two main components of starch.

The reaction mechanism involves nucleophilic attack by the hydroxyl group on the anomeric carbon of ADP-glucose, leading to chain elongation through α-1,4-glycosidic bonds .

Mechanism of Action

Process and Data

The mechanism by which adenosine diphosphate glucose functions involves its conversion into glucose units that are subsequently added to growing polysaccharide chains. The enzyme adenosine diphosphate glucose pyrophosphorylase regulates its production based on cellular energy status and substrate availability.

The process can be summarized as follows:

  • Activation: In response to high levels of triose phosphates, the enzyme is activated, increasing the synthesis rate of ADP-glucose.
  • Inhibition: Conversely, high levels of inorganic phosphate can inhibit enzyme activity, thus regulating starch synthesis according to metabolic needs .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

  • pH Stability: Optimal activity occurs at neutral pH (around 7).
  • Thermal Stability: Sensitive to heat; prolonged exposure can lead to degradation.
  • Reactivity: Reacts with hydroxyl groups to form glycosidic bonds during polysaccharide synthesis .
Applications

Scientific Uses

Adenosine diphosphate glucose has several significant applications in scientific research:

  1. Metabolic Studies: It serves as a key molecule for studying carbohydrate metabolism pathways in plants and bacteria.
  2. Biotechnology: It is utilized in genetic engineering to enhance starch production in crops.
  3. Food Industry: Its derivatives are used as sweeteners or thickeners due to their polysaccharide-forming capabilities.

Research continues to explore its potential applications in biofuels production, where optimizing starch accumulation could lead to more efficient energy sources .

Biochemical Foundations of ADP-Glucose

Molecular Structure and Chemical Properties of ADP-Glucose

ADP-glucose (ADP-Glc) is a nucleotide-sugar with the chemical formula C₁₆H₂₅N₅O₁₅P₂ and an average molecular weight of 587.33 Da (monoisotopic: 589.082 Da). Its structure comprises:

  • An adenosine diphosphate (ADP) moiety linked via a pyrophosphate bridge
  • An α-D-glucopyranose unit attached through a high-energy α-1,4-glycosidic bond
  • A characteristic dianionic charge state at physiological pH due to phosphate group deprotonation [5] [9]

The molecule adopts a folded conformation in solution, stabilized by:

  • Intramolecular hydrogen bonding between the glucose C2/C3 hydroxyls and ADP phosphate oxygens
  • Hydrophobic stacking interactions between the purine base and glucopyranose ring
  • Electrostatic stabilization of the pyrophosphate bridge by Mg²⁺ ions [5] [9]

Table 1: Physicochemical Properties of ADP-Glucose

PropertyValueMeasurement Method
Chemical FormulaC₁₆H₂₅N₅O₁₅P₂Mass spectrometry
Average Molecular Weight587.33 DaCalculated
Melting PointNot determined-
Water Solubility~10 mg/mL in PBS (pH 7.2)Experimental measurement
pKa (Phosphate Groups)~1.73 (strongly acidic)Calculated
Predicted logP-1.8 (highly hydrophilic)ALOGPS algorithm
Spectral Signatureλ_max = 259 nm (adenine)UV spectroscopy

The α-configuration at the anomeric carbon (C1) is essential for substrate recognition by glycogen/starch synthases. The pyrophosphate linkage provides substantial group transfer potential (ΔG°' = -30.5 kJ/mol), enabling exergonic glucosyl transfer during polymer elongation [7] [9].

Role in Glycogen and Starch Biosynthetic Pathways

ADP-glucose serves as the exclusive glucosyl donor for α-1,4-glucosidic chain elongation in both bacterial glycogen and plant starch synthesis. This reaction is catalyzed by:

Glycogen synthase (Bacteria):  ADP-Glc + (glucose)ₙ → (glucose)ₙ₊₁ + ADP  Starch synthase (Plants):  ADP-Glc + (glucose)ₙ → (glucose)ₙ₊₁ + ADP  

The synthesis of ADP-glucose represents the first committed step in reserve polysaccharide formation, catalyzed by ADP-glucose pyrophosphorylase (AGPase) via a reversible reaction:

ATP + α-D-glucose-1-phosphate ⇌ ADP-Glc + PPᵢ  

Regulation of AGPase determines carbon partitioning into storage polysaccharides:

  • Bacterial systems: AGPases are typically homotetrameric (α₄) and activated by glycolytic intermediates (fructose-6-phosphate, pyruvate) while inhibited by AMP/ADP [1] [3].
  • Plant systems: AGPases are heterotetramers (α₂β₂) with 50-60 kDa subunits. Photosynthetic tissues are activated by 3-phosphoglycerate (3-PGA) and inhibited by inorganic phosphate (Pᵢ) [1] [3] [10].

Table 2: Classification of ADP-Glc Pyrophosphorylases Based on Regulatory Properties

Organism TypeActivatorsInhibitorsQuaternary Structure
Enteric BacteriaFructose-1,6-bisphosphateAMPHomotetramer (α₄)
Agrobacterium spp.Pyruvate, Fructose-6-phosphateAMP, ADPHomotetramer (α₄)
Rhodobacter spp.Pyruvate, Fru-6-P, Fru-1,6-bisPAMP, PᵢHomotetramer (α₄)
Cyanobacteria3-Phosphoglycerate (3-PGA)PᵢHomotetramer (α₄)
Plant Chloroplasts3-PGAPᵢHeterotetramer (α₂β₂)

Genetic evidence confirms AGPase's regulatory role:

  • E. coli mutants with reduced activator affinity show decreased glycogen accumulation [1]
  • Chlamydomonas reinhardtii starch-deficient mutants possess 3-PGA-insensitive AGPase [1]
  • Maize shrunken-2 and brittle-2 mutants lacking AGPase subunits have 70-90% reduced starch [10]

Thermodynamics of ADP-Glucose Synthesis and Hydrolysis

The AGPase-catalyzed reaction has a near-equilibrium constant (Kₑq ≈ 1) in vitro, but becomes essentially irreversible in vivo due to:

  • Pyrophosphate (PPᵢ) hydrolysis by inorganic pyrophosphatase (ΔG°' = -19.2 kJ/mol)
  • Product removal through polysaccharide synthesis [1] [3]

The standard free energy change (ΔG°') for ATP hydrolysis is approximately -30.5 kJ/mol, while ADP-Glc hydrolysis releases -33.4 kJ/mol due to additional stabilization from the glycosyl-nucleotide bond. This energy difference enables kinetic trapping of glucose in the activated form [6] [8].

ADP-Glc participates in energy homeostasis through:

  • Phosphate buffering: Glycogen phosphorylase sequesters Pᵢ during glycogenolysis, preventing Pᵢ accumulation that would decrease ΔG_ATP (energy yield from ATP hydrolysis) [8]:
ΔG_ATP = ΔG°'_ATP + RT ln([ADP][Pᵢ]/[ATP])  
  • Thermodynamic efficiency: Glycogen utilization maintains high ΔG_ATP during energy surges, particularly important in confined spaces like astrocyte processes enveloping synapses [8]
  • Futile cycle prevention: ADP-glucose pyrophosphatases (nudix enzymes) hydrolyze ADP-Glc to AMP + glucose-1-P, consuming 1 ATP equivalent per glucose molecule when coincident with AGPase activity [10]

Table 3: Energy Changes in ADP-Glc Metabolism

ReactionApprox. ΔG°' (kJ/mol)Physiological Significance
ATP + H₂O → ADP + Pᵢ-30.5Standard energy currency
ADP-Glc + H₂O → ADP + glucose-33.4Enhanced group transfer potential
ATP + Glucose-1-P → ADP-Glc + PPᵢ~0 (Kₑq ≈ 1)Near-equilibrium reaction
PPᵢ + H₂O → 2Pᵢ-19.2Drives ADP-Glc synthesis forward
Glycogenₙ + Pᵢ → Glycogenₙ₋₁ + Glucose-1-P-3.3Phosphorolytic cleavage for energy recovery

The ultrasensitive response of cyanobacterial AGPase to 3-PGA in the presence of Pᵢ exemplifies sophisticated metabolic adaptation. Inhibitors increase the sigmoidicity of activator curves, enabling enzyme response to minute 3-PGA fluctuations despite high background Pᵢ concentrations [1].

Properties

CAS Number

2140-58-1

Product Name

ADP-glucose

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

Molecular Formula

C16H25N5O15P2

Molecular Weight

589.3 g/mol

InChI

InChI=1S/C16H25N5O15P2/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19)/t5-,6-,8-,9-,10+,11-,12-,15-,16-/m1/s1

InChI Key

WFPZSXYXPSUOPY-ROYWQJLOSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N

Synonyms

Adenosine Diphosphate Glucose
Adenosine Diphosphoglucose
Adenosine Pyrophosphateglucose
ADP Glucose
ADPG
Diphosphate Glucose, Adenosine
Diphosphoglucose, Adenosine
Glucose, Adenosine Diphosphate
Glucose, ADP
Pyrophosphateglucose, Adenosine

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N

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